1-Benzyl-3-(chloromethyl)azetidine
Description
1-Benzyl-3-(chloromethyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group at position 1 and a chloromethyl group at position 2. For instance, the synthesis of related benzyl-azetidine derivatives involves tert-butyl dimethylchlorosilane and imidazole in N,N-dimethylformamide, as seen in the preparation of (2S,3R)-1-benzyl-3-(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}methyl)azetidine .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
1-benzyl-3-(chloromethyl)azetidine |
InChI |
InChI=1S/C11H14ClN/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
KCFXLBOPJZHKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Azetidine Derivatives
Key azetidine-based compounds with modifications at positions 1 and 3 include:
*Estimated based on pyrrolidine analog .
Key Research Findings
- Biological Potency : Azetidine derivatives with halogen atoms (e.g., bromine) demonstrate potent biological activity, suggesting that the chloromethyl group in this compound could similarly enhance efficacy .
- Stability : Pyrrolidine analogs with chloromethyl groups exhibit thermal stability (boiling point >280°C), implying comparable stability for the azetidine version .
Q & A
Q. How do solvent polarity and dielectric constant affect the reaction kinetics of this compound?
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